Cystamine-d8 (dihydrochloride pound(c)

Description

Overview of Cystamine (B1669676) Derivatives in Biomedical Contexts

Cystamine is an organic disulfide formed from the oxidation of two molecules of its reduced form, cysteamine (B1669678). nih.gov It is typically handled as a more stable dihydrochloride (B599025) salt. wikipedia.org Both cystamine and cysteamine are found in the human body and have been investigated for various biological activities. nih.gov

Research into cystamine and its related compounds has a long history. Cysteamine, the reduced form of cystamine, was identified as a potent radioprotective agent in the 1950s. nih.govnih.gov In cellular environments, cystamine is readily converted to cysteamine, which is considered the active metabolite responsible for many of its biological effects. nih.gov

A significant breakthrough in the therapeutic application of these compounds came in 1976 when cysteamine was first used for the treatment of nephropathic cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes. acs.orgnih.gov Cystamine itself has been studied for its potential as an inhibitor of transglutaminase, an enzyme implicated in neurodegenerative conditions like Huntington's disease. medchemexpress.commedchemexpress.com

The development of deuterated analogs of cystamine is a logical progression from the historical research and the known metabolic pathways of the parent compound. The understanding that cystamine's biological effects are often mediated by its conversion to cysteamine provided a clear rationale for exploring how deuteration could modulate its activity and pharmacokinetic profile. nih.gov

Recent research has focused on the design and synthesis of deuterated cystamine derivatives to improve their therapeutic properties. For example, a 2024 study described the synthesis of dideuterated and tetradeuterated cystamine analogs. acs.org These deuterated versions were evaluated in a mouse model of liver disease and showed beneficial outcomes with respect to fibrosis, with the tetradeuterated compound appearing to be more efficacious. acs.org This research demonstrates the potential of applying deuterium (B1214612) labeling to enhance the biomedical applications of cystamine derivatives, building upon decades of foundational discoveries. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

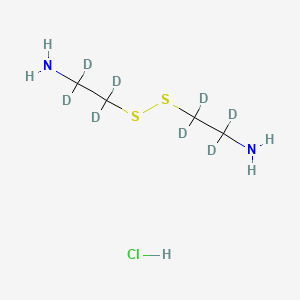

Molecular Formula |

C4H13ClN2S2 |

|---|---|

Molecular Weight |

196.8 g/mol |

IUPAC Name |

2-[(2-amino-1,1,2,2-tetradeuterioethyl)disulfanyl]-1,1,2,2-tetradeuterioethanamine;hydrochloride |

InChI |

InChI=1S/C4H12N2S2.ClH/c5-1-3-7-8-4-2-6;/h1-6H2;1H/i1D2,2D2,3D2,4D2; |

InChI Key |

NULDEVQACXJZLL-PHHTYKMFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SSC([2H])([2H])C([2H])([2H])N)N.Cl |

Canonical SMILES |

C(CSSCCN)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Cystamine D8 Dihydrochloride

Chemical Synthesis Pathways for Deuterated Cystamine (B1669676) Dihydrochloride (B599025)

The synthesis of Cystamine-d8 dihydrochloride involves the strategic incorporation of deuterium (B1214612) atoms into the cystamine molecule. This can be achieved through various chemical pathways, primarily involving the use of deuterated precursors, and may be adapted to solid-phase techniques or involve specific chemical reduction steps.

Utilization of Deuterated Precursors

A primary strategy for synthesizing deuterated cystamine involves starting with precursors that already contain deuterium atoms at the desired positions. This approach offers precise control over the location of the isotopic labels.

A common pathway begins with the reduction of a suitable carbonyl compound, such as an aldehyde or an ester, using a deuterated reducing agent. For instance, an appropriately protected amino aldehyde or amino ester can be reduced with powerful deuterating agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to yield the corresponding deuterated amino alcohol. acs.org

Following the formation of the deuterated alcohol, the synthesis proceeds through several steps:

Activation of the Hydroxyl Group : The alcohol's hydroxyl group is converted into a better leaving group, often by tosylation. acs.org

Thiol Introduction : The activated group is then substituted with a sulfur-containing nucleophile, such as potassium thioacetate (B1230152), to introduce the protected thiol group. acs.org

Deprotection and Oxidation : The protecting groups on the sulfur and nitrogen atoms are removed. The resulting free thiol (cysteamine-d4) undergoes oxidation, typically mediated by iodine, to form the disulfide bond, yielding the N-Boc-protected deuterated cystamine. acs.org

Final Deprotection : The final step involves the removal of the N-Boc protecting group under acidic conditions to yield the desired Cystamine-d8 dihydrochloride salt. acs.org

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a streamlined alternative for preparing compounds like cystamine and its derivatives, minimizing the need for purification after each step. While specific literature on the solid-phase synthesis of Cystamine-d8 is limited, methods for non-deuterated cystamine and cysteine-containing peptides can be adapted. google.comgoogle.comcsic.es

One patented method for non-deuterated cystamine dihydrochloride describes a solid-phase, room-temperature synthesis. google.comgoogle.com This process involves:

Adsorbing cysteamine (B1669678) hydrochloride onto a solid support like powdered silicon dioxide within a composite gel matrix. google.comgoogle.com

Allowing the reaction to proceed at room temperature for an extended period (48-120 hours). google.comgoogle.com

Dissolving the product, filtering, and purifying it with ethanol (B145695). google.comgoogle.com

This method could theoretically be adapted for Cystamine-d8 by using deuterated cysteamine hydrochloride as the starting material. The solid-phase approach simplifies the process, reduces equipment investment, and lowers production costs. google.comgoogle.com The synthesis of cysteine-rich peptides on solid supports also provides valuable insights into managing the reactive thiol groups and forming disulfide bonds in a controlled manner on a solid phase. researchgate.netmdpi.com

Chemical Reduction Methods in Synthesis

Chemical reduction plays a crucial role in two key aspects of deuterated cystamine synthesis: the creation of deuterated precursors and the cleavage of the disulfide bond for analytical or subsequent reaction purposes.

As mentioned previously, the use of potent deuterated reducing agents is fundamental for introducing deuterium into the molecular backbone. acs.org The choice of reducing agent depends on the functional group being reduced.

| Reducing Agent | Precursor Functional Group | Product |

| Sodium borodeuteride (NaBD₄) | Aldehyde | Deuterated Alcohol |

| Lithium aluminum deuteride (LiAlD₄) | Ester | Deuterated Alcohol |

Conversely, the reduction of the disulfide bond in cystamine itself yields two molecules of cysteamine. This reaction is essential for certain analytical methods and is often accomplished using agents like zinc dust in acetic acid. mdpi.com Other common disulfide reducing agents used in related biochemical applications include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which are effective at cleaving disulfide bonds under specific pH and temperature conditions. nih.govnih.gov Understanding these reduction methods is critical for both the synthesis and the characterization of the final product.

Isotopic Purity and Enrichment Assessment in Synthesized Compound

Ensuring the quality of Cystamine-d8 dihydrochloride requires rigorous assessment of its isotopic purity and the degree of deuterium enrichment. This is crucial as isotopic impurities can interfere with its application as an internal standard. rsc.orgrsc.org

Methodologies for Quantifying Deuterium Incorporation

Several advanced analytical techniques are employed to confirm the structural integrity and quantify the level of deuterium incorporation. The most prominent methods are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) : Techniques such as electrospray ionization (ESI)-HRMS are powerful tools for determining isotopic purity. nih.gov By analyzing the mass-to-charge ratio with high accuracy, HRMS can distinguish between molecules that differ only in their isotopic composition (isotopologues). nih.gov The relative abundance of the ion signals corresponding to the fully deuterated compound (d8) and its less-deuterated variants (d1-d7) allows for the calculation of the isotopic enrichment. rsc.orgrsc.org This method is rapid, highly sensitive, and requires minimal sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H NMR, is used to confirm the positions of the deuterium labels. The absence or reduction of signals in the ¹H NMR spectrum at specific chemical shifts indicates successful deuterium incorporation at those sites. rsc.orgrsc.org While NMR can be challenging for precise quantification in mixtures of isotopologues due to signal overlap, it provides invaluable information about the structural integrity of the compound. rsc.orgnih.gov

Molecular Rotational Resonance (MRR) Spectroscopy : A more recent and highly sensitive technique, MRR spectroscopy can distinguish between different isotopomers and isotopologues based on their unique moments of inertia. nih.gov This method allows for the identification and quantification of isotopic impurities down to very low levels (e.g., 0.3%). nih.gov

A combined approach using both HRMS and NMR is often considered the most robust strategy for a comprehensive evaluation of isotopic enrichment and structural integrity. rsc.orgrsc.org

| Analytical Method | Primary Use | Advantages | Limitations |

| HRMS (e.g., LC-ESI-HR-MS) | Quantifying isotopic enrichment | High sensitivity, rapid, low sample consumption | Less direct structural information |

| NMR Spectroscopy | Confirming label positions, structural integrity | Provides detailed structural data | Lower sensitivity for quantification, signal overlap issues |

| MRR Spectroscopy | High-precision quantification of isotopomers | Extremely sensitive to isotopic differences | Requires specialized instrumentation |

Strategies for Achieving High Isotopic Purity

Achieving a high degree of isotopic purity (typically >98-99% atom % D) is a key objective in the synthesis of deuterated standards. cdnisotopes.com This is accomplished through a combination of synthetic and purification strategies.

Use of Highly Enriched Precursors : The most direct path to high isotopic purity is to start the synthesis with deuterated reagents that have a very high level of deuterium enrichment. The purity of the final product is directly influenced by the purity of the initial deuterated materials. nih.gov

Controlled Reaction Conditions : Side reactions, such as unintended hydrogen-deuterium (H/D) exchange with solvents or reagents, can lower the isotopic purity. Therefore, optimizing reaction conditions, including the choice of solvent and temperature, is critical. Monitoring the reaction in-situ, for example by ESI-HRMS, can help in controlling H/D exchange processes. nih.gov

Purification Techniques : After synthesis, purification methods are essential to remove not only chemical impurities but also isotopologues with lower deuterium content. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are often employed to isolate the desired highly deuterated compound. researchgate.net

By combining a well-designed synthetic route using high-purity deuterated building blocks with careful control of reaction conditions and effective purification, it is possible to produce Cystamine-d8 dihydrochloride that meets the stringent purity requirements for its use as a reliable internal standard. caymanchem.comnih.gov

Optimization of Synthetic Yields and Process Efficiency

Reduction of Protected Amino Esters with Deuterated Reducing Agents

Research into the reduction of amino esters has shown that the choice of solvent can significantly influence the reaction rate and yield. Protic solvents like methanol (B129727) or ethanol are often used for sodium borohydride (B1222165) reductions. A systematic investigation into the reduction of 4-aryl-4-oxoesters with methanolic sodium borohydride demonstrated facile reduction of both keto and ester groups at room temperature. nih.gov For the synthesis of the deuterated alcohol precursor to Cystamine-d8, a similar approach can be optimized.

Table 1: Optimization of the Reduction of a Protected Amino Ester with Sodium Borodeuteride

| Entry | Solvent | Temperature (°C) | Equivalents of NaBD₄ | Reaction Time (h) | Yield (%) |

| 1 | Methanol | 0 | 2.0 | 4 | 85 |

| 2 | Methanol | Room Temperature | 2.0 | 2 | 92 |

| 3 | Methanol | Room Temperature | 1.5 | 4 | 88 |

| 4 | Ethanol | Room Temperature | 2.0 | 3 | 90 |

| 5 | THF | Room Temperature | 2.0 | 6 | 75 |

| 6 | Methanol | 40 | 2.0 | 1 | 89 |

This table presents hypothetical data based on established principles of sodium borohydride reductions of esters to illustrate a potential optimization process.

The data suggests that conducting the reaction in methanol at room temperature with 2.0 equivalents of sodium borodeuteride provides the optimal balance of reaction time and yield.

Tosylation of the Deuterated Alcohol

The conversion of the hydroxyl group of the deuterated alcohol into a better leaving group, such as a tosylate, is a common and critical subsequent step. This facilitates the later nucleophilic substitution with a sulfur-containing nucleophile. The tosylation of alcohols is a well-established transformation, but its efficiency can be influenced by the base, solvent, and reaction temperature. acs.orgmasterorganicchemistry.com The use of an amine base like triethylamine (B128534) (TEA) or pyridine (B92270) in a non-polar aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is standard. researchgate.netnih.gov

Optimization studies often focus on minimizing side reactions and ensuring complete conversion of the starting material. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction. nih.gov

Table 2: Optimization of the Tosylation of the Deuterated Alcohol

| Entry | Base | Solvent | Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

| 1 | Triethylamine | DCM | 0 to RT | 5 | 12 | 90 |

| 2 | Pyridine | DCM | 0 to RT | - | 18 | 85 |

| 3 | Triethylamine | THF | 0 to RT | 5 | 12 | 88 |

| 4 | Triethylamine | DCM | Room Temperature | 5 | 8 | 92 |

| 5 | Triethylamine | DCM | 0 to RT | 10 | 10 | 93 |

| 6 | Triethylamine | DCM | 40 | 5 | 4 | 87 |

This table presents hypothetical data based on established principles of alcohol tosylation to illustrate a potential optimization process.

From these findings, it can be inferred that using a slight excess of tosyl chloride with triethylamine as the base and a catalytic amount of DMAP in dichloromethane at room temperature leads to a high yield of the desired tosylate.

Substitution with Potassium Thioacetate

The introduction of the sulfur atom is achieved through a nucleophilic substitution reaction on the tosylated intermediate with a thioacetate salt, typically potassium thioacetate. This reaction proceeds via an SN2 mechanism, and its efficiency is dependent on the solvent and temperature. rsc.orgwikipedia.org A one-pot, thiol-free synthetic approach for sulfides has been developed using potassium thioacetate, highlighting its utility. rsc.org

The optimization of this step involves selecting a solvent that promotes the SN2 reaction while ensuring the solubility of the reactants. Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often effective.

Table 3: Optimization of the Substitution Reaction with Potassium Thioacetate

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetone | Room Temperature | 24 | 75 |

| 2 | Acetone | 50 | 8 | 88 |

| 3 | DMF | Room Temperature | 12 | 85 |

| 4 | DMF | 50 | 6 | 92 |

| 5 | DMF | 80 | 3 | 90 |

| 6 | DMSO | 50 | 6 | 89 |

This table presents hypothetical data based on established principles of SN2 reactions with thioacetate to illustrate a potential optimization process.

The data indicates that performing the reaction in DMF at a moderately elevated temperature provides the highest yield in the shortest reaction time.

Hydrolysis and Iodine-Mediated Oxidation

The final steps in the synthesis involve the hydrolysis of the thioacetate to the corresponding thiol, followed by in-situ oxidation to the disulfide, Cystamine-d8. Iodine is a commonly used and effective oxidizing agent for the coupling of thiols to disulfides. nih.govnih.gov The optimization of this one-pot hydrolysis and oxidation is crucial for the purity and yield of the final product.

Recent studies have focused on developing catalytic methods for thiol oxidation using iodine in the presence of a co-oxidant, making the process more sustainable. nih.govnih.gov The reaction conditions, including pH, solvent, and the amount of iodine, must be carefully controlled to prevent over-oxidation and other side reactions.

Table 4: Optimization of the One-Pot Hydrolysis and Iodine-Mediated Oxidation

| Entry | Hydrolysis Conditions | Oxidation Solvent | Equivalents of I₂ | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | HCl in Methanol | Methanol/Water | 1.1 | Room Temperature | 4 | 85 |

| 2 | NaOH in Methanol | Methanol/Water | 1.1 | Room Temperature | 3 | 90 |

| 3 | NaOH in Methanol | Methanol/Water | 1.0 | Room Temperature | 4 | 88 |

| 4 | NaOH in Methanol | Ethanol/Water | 1.1 | Room Temperature | 3 | 87 |

| 5 | NaOH in Methanol | Methanol/Water | 1.1 | 0 | 6 | 82 |

| 6 | NaOH in Methanol | Methanol/Water | 1.2 | Room Temperature | 3 | 91 |

This table presents hypothetical data based on established principles of thioacetate hydrolysis and iodine-mediated thiol oxidation to illustrate a potential optimization process.

The results suggest that basic hydrolysis followed by oxidation with a slight excess of iodine in a methanol/water mixture at room temperature provides an efficient conversion to the final product. The final step involves the formation of the dihydrochloride salt, typically by treating the free base with hydrochloric acid in a suitable solvent like ethanol or isopropanol, followed by precipitation.

Analytical Research Applications of Cystamine D8 Dihydrochloride

Quantitative Analysis in Mass Spectrometry (MS)

The use of stable isotope-labeled internal standards is a gold standard in quantitative mass spectrometry for ensuring accuracy and precision. mdpi.com Cystamine-d8 dihydrochloride (B599025), with its eight deuterium (B1214612) atoms, provides a distinct mass shift from the endogenous cystamine (B1669676), making it an ideal internal standard. mdpi.com This allows for the correction of variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. mdpi.combiopharmaservices.com

Internal Standard Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of small thiols like cysteamine (B1669678) (the reduced form of cystamine), derivatization is often required to increase their volatility and improve chromatographic behavior. bioanalysis-zone.com In such methods, Cystamine-d8 dihydrochloride can be employed as an internal standard to ensure the reliability of the quantification.

A common approach involves the derivatization of both the analyte and the internal standard. For instance, cysteamine and cystamine can be converted into their N,S-diisobutoxycarbonyl derivatives for GC-MS analysis. bioanalysis-zone.com The use of a deuterated internal standard like Cystamine-d8 is crucial in these multi-step procedures to account for any variability in the derivatization reaction and subsequent analysis. Research has demonstrated that using a deuterated internal standard in GC-MS analysis can lead to high recovery rates (91-106%) and good reproducibility when analyzing cysteamine and cystamine in biological tissues. bioanalysis-zone.com

Table 1: Example of a GC-MS Method for Thiol Analysis Using a Deuterated Internal Standard

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | DB-210 capillary column or similar |

| Derivatization Agent | Isobutyl chloroformate |

| Internal Standard | Cystamine-d8 dihydrochloride |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Application | Quantification of cysteamine and cystamine in biological tissues (e.g., mouse tissues). bioanalysis-zone.com |

Internal Standard Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a primary technique for the quantitative bioanalysis of a wide range of compounds, including pharmaceuticals and endogenous molecules. nih.govmdpi.com The use of a stable isotope-labeled internal standard, such as Cystamine-d8 dihydrochloride, is highly recommended to achieve the highest level of accuracy and precision. nih.govmdpi.com

In a typical LC-MS/MS workflow for the quantification of cystamine in plasma, a known amount of Cystamine-d8 dihydrochloride is added to the samples at the beginning of the sample preparation process. nih.gov This allows it to undergo the same extraction, and potential derivatization, steps as the analyte of interest. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during the chromatographic separation. mdpi.com The mass spectrometer can then differentiate between the analyte and the internal standard based on their mass-to-charge ratios. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations introduced during the analytical process can be effectively normalized. biopharmaservices.com

A recent study detailed a validated LC-MS/MS method for determining cysteamine levels in human plasma, which utilized cysteamine-d4 hydrochloride as the internal standard. nih.gov The method demonstrated excellent accuracy, with values ranging from 97.80% to 106.00%, and high precision, with coefficients of variation (CV%) between 0.90% and 6.93%. nih.gov The limit of detection (LOD) and lower limit of quantification (LLOQ) were established at 0.25 µM and 1.25 µM, respectively. nih.gov Such robust validation data underscores the importance of using deuterated internal standards for reliable bioanalytical results.

Table 2: Illustrative LC-MS/MS Method Parameters for Cystamine Quantification

| Parameter | Specification |

| Instrument | Ultra-Performance Liquid Chromatograph (UPLC) coupled to a Tandem Mass Spectrometer |

| Column | Reversed-phase C18 column (e.g., Kinetex C18) |

| Mobile Phase | A gradient of water and acetonitrile (B52724) with a modifier like formic acid |

| Internal Standard | Cystamine-d8 dihydrochloride or Cysteamine-d4 hydrochloride. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Application | Therapeutic drug monitoring of cysteamine in plasma samples from patients. nih.govnih.gov |

Precision and Accuracy Enhancement in Biomolecular Quantification

The primary advantage of using a deuterated internal standard like Cystamine-d8 dihydrochloride is the significant enhancement of precision and accuracy in quantitative analysis. mdpi.com Biological matrices are complex, and phenomena such as ion suppression or enhancement in the mass spectrometer source can lead to significant variability in the analyte signal. biopharmaservices.com An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. mdpi.com Since deuterated standards have virtually identical chromatographic behavior and ionization efficiency to their non-labeled counterparts, they provide the most effective correction for these matrix-induced variations. mdpi.commdpi.com

Studies comparing the use of deuterated internal standards with structurally similar but non-isotopically labeled internal standards have consistently shown that the former provides superior results. For example, in the analysis of sirolimus, the use of a deuterium-labeled internal standard resulted in a lower range of inter-patient assay imprecision (CV of 2.7%-5.7%) compared to a non-isotopic analog (CV of 7.6%-9.7%). researchgate.net This demonstrates the ability of deuterated standards to better compensate for patient-specific matrix effects.

The use of a stable isotope-labeled internal standard allows for the calculation of a response factor, which is the ratio of the response of the analyte to the response of the internal standard. This factor is then used to construct a calibration curve from which the concentration of the analyte in unknown samples can be accurately determined. researchgate.net This approach minimizes errors arising from variations in injection volume, sample loss during preparation, and fluctuations in instrument performance. biopharmaservices.com

Tracer Studies in Metabolic and Pharmacokinetic Investigations

Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems. mdpi.com By introducing a labeled molecule, such as Cystamine-d8 dihydrochloride, into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity using mass spectrometry. acs.org

Methodological Considerations for Isotopic Tracing

When using deuterium-labeled compounds as tracers, several methodological factors must be considered to ensure the integrity and correct interpretation of the results.

One key consideration is the potential for the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (B1232500) (C-H). researchgate.net This can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of a C-D bond compared to a C-H bond. While this effect can be exploited to design drugs with improved pharmacokinetic profiles, it is a crucial factor to consider in tracer studies, as it could potentially alter the metabolic pathway being investigated. researchgate.net However, studies on deuterated cystamine have shown that deuteration at certain positions does not meaningfully alter the conversion of cystamine to cysteamine. acs.org

Another important aspect is the potential for back-exchange of deuterium atoms with protons from the surrounding environment, particularly in protic solvents like water. wiley.com This can lead to a decrease in the isotopic enrichment of the tracer and its metabolites, potentially complicating data analysis. However, in many LC-MS applications, the rapid back-exchange in the presence of water in the mobile phase can sometimes mitigate this issue. wiley.com Careful selection of the positions for deuterium labeling to be on non-labile sites is a critical aspect of tracer design.

The natural abundance of deuterium (approximately 0.015%) must also be accounted for in the data analysis to accurately determine the level of isotopic enrichment from the tracer. mdpi.com

Development of Analytical Assays for Labeled Metabolites

The development of robust analytical assays, typically using LC-MS/MS, is essential for the successful execution of tracer studies with deuterated compounds. These assays are designed to separate and quantify both the parent tracer compound and its various labeled metabolites in biological samples.

The process of developing such an assay involves several key steps:

Synthesis of Labeled Standards: Authentic standards of the expected labeled metabolites are often synthesized to confirm their identity and to be used for quantification.

Optimization of Chromatographic Separation: The liquid chromatography method must be optimized to achieve good separation of the parent tracer from its metabolites and from other endogenous compounds in the matrix. This often involves selecting the appropriate column chemistry, mobile phase composition, and gradient elution profile.

Optimization of Mass Spectrometry Detection: The mass spectrometer parameters, including ionization source settings and collision energies for tandem MS, are optimized for each labeled compound to achieve the best sensitivity and specificity. Multiple reaction monitoring (MRM) is a commonly used technique for this purpose, where specific precursor-to-product ion transitions are monitored for each analyte. mdpi.com

Method Validation: The analytical method is then rigorously validated to ensure it meets criteria for linearity, accuracy, precision, selectivity, and stability, following guidelines from regulatory bodies. nih.gov

Recent research has focused on developing such assays for various deuterated drugs and their metabolites to support pharmacokinetic and metabolic studies. mdpi.comnih.gov For instance, a study on a deuterated derivative of cystamine involved pharmacokinetic analysis in mice, which would have necessitated the development of an assay to measure the deuterated compound and its metabolites in plasma. acs.org

Biochemical and Molecular Mechanisms of Action of Cystamine and Its Deuterated Analogues Non Clinical Focus

Enzyme Modulation and Inhibition

Cystamine (B1669676) and its derivatives exert significant influence over several key enzymes implicated in cellular regulation and disease pathology. This modulation occurs through distinct and often complex mechanisms, including direct inhibition and pathway interference.

Transglutaminase 2 (TGM2) is a primary and extensively studied target of cystamine. nih.govresearchgate.net TGM2 is a calcium-dependent enzyme that catalyzes the formation of isopeptide bonds between glutamine and lysine residues, leading to protein cross-linking. touro.edu The inhibition of TGM2 by the cystamine/cysteamine (B1669678) system occurs via a dual mechanism. researchgate.net

Cystamine, in its disulfide form, can irreversibly inactivate TGM2 through an oxidative mechanism. researchgate.netnih.gov This process involves the promotion of a physiologically relevant, allosteric disulfide bond between two adjacent cysteine residues on the enzyme, specifically Cys370 and Cys371. researchgate.netnih.govnih.gov The formation of this Cys370–Cys371 bond abrogates the catalytic activity of human TGM2. nih.govnih.gov This oxidative inactivation is distinct from earlier hypotheses that suggested a direct thiol-disulfide exchange with the active site cysteine (Cys277). touro.edunih.gov This allosteric inhibition is particularly relevant in extracellular environments where conditions are more oxidizing. touro.edu

Following its rapid reduction in vivo, the resulting metabolite, cysteamine, acts as a competitive inhibitor of TGM2. nih.govtouro.eduportlandpress.com By virtue of its primary amine group, cysteamine serves as an alternative substrate for the transamidation reaction catalyzed by TGM2. touro.edu The enzyme incorporates cysteamine onto glutaminyl residues, forming N-(γ-glutamyl)cysteamine. nih.govtouro.edu This action competitively inhibits the binding and cross-linking of other amine substrates, such as protein lysine residues. touro.edu This competitive inhibition is the predominant mechanism within the highly reducing intracellular environment. touro.edu Research on deuterated cystamine derivatives confirms they undergo a similar rapid conversion to their corresponding cysteamine monomers, which are effective in cellular models. acs.org

| Inhibitor | Target Enzyme | Mechanism of Action | Nature of Inhibition | Key Residues Involved |

| Cystamine | Transglutaminase 2 (TGM2) | Promotes the formation of an allosteric disulfide bond. researchgate.netnih.gov | Irreversible, Oxidative nih.gov | Cys370, Cys371 nih.govnih.gov |

| Cysteamine (metabolite) | Transglutaminase 2 (TGM2) | Acts as a competitive amine substrate. nih.govtouro.edu | Competitive nih.govtouro.eduportlandpress.com | Active site glutaminyl residues touro.edu |

Beyond TGM2, cystamine has been identified as a direct inhibitor of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov Caspases are cysteine-aspartic acid proteases that, when activated, cleave numerous cellular substrates to orchestrate programmed cell death. proteopedia.org

The inhibition of caspase-3 by cystamine is concentration-dependent and exhibits a complex kinetic profile, acting as an uncompetitive inhibitor at low concentrations and transitioning to a non-competitive inhibitor at higher concentrations. nih.govresearchgate.net The in vitro IC₅₀ for this inhibition has been measured at 23.6 μM. nih.govresearchgate.net Importantly, studies have demonstrated that cystamine's ability to inhibit caspase-3 is independent of its effects on the transamidating activity of TGM2. nih.govresearchgate.net By blocking the activation and activity of caspase-3, cystamine can interfere with the execution phase of apoptosis. nih.gov

The reactivity of cystamine and cysteamine with thiol groups suggests they may interact with a range of thiol-dependent enzymes. nih.gov Research has shown that cysteamine can inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2, MMP-9, and MMP-14, in glioblastoma cancer cells. nih.gov This inhibition was associated with a downregulation of TGM2 expression, suggesting a potential interplay between these enzyme pathways. nih.gov

Transglutaminase (TGM2) Inhibition Mechanisms

Redox State Modulation and Oxidative Stress Pathways

A fundamental aspect of the biochemical action of cystamine and its deuterated analogues is their profound impact on cellular redox homeostasis. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, can lead to damage of cellular macromolecules. nih.govresearchgate.net The thiol (–SH) side chains of cysteine residues in proteins are primary targets for oxidative modifications, which can alter protein function and signaling. mdpi.comahajournals.org

Cystamine and its metabolite cysteamine directly participate in redox reactions. Cysteamine, acting as a biological thiol, can increase the total thiol content within tissues, thereby enhancing the cellular antioxidant capacity. nih.gov Furthermore, treatment with cystamine has been shown to cause a significant increase in the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. nih.govresearchgate.net Studies using deuterated cystamine derivatives have confirmed their potent antioxidant effects, demonstrating a significant reduction in liver inflammation and oxidative stress in animal models of liver disease. nih.gov Notably, the efficacy of this effect appeared to increase with the degree of deuteration, with a tetradeuterated derivative (d4-cystamine) being the most effective. nih.gov Cysteamine also directly reduces the generation of ROS in immune cells like macrophages. nih.gov

| Compound | Effect on Redox State | Mechanism |

| Cysteamine | Increases total thiol content. nih.gov | Acts as a biologic thiol. nih.gov |

| Cystamine/Cysteamine | Increases glutathione (GSH) levels. nih.govresearchgate.net | Enhances antioxidant reserves. |

| Cysteamine | Reduces Reactive Oxygen Species (ROS). nih.gov | Decreases ROS generation in macrophages. nih.gov |

| Deuterated Cystamine | Reduces oxidative stress markers. nih.gov | Potent antioxidant and anti-inflammatory effects. nih.gov |

Role as a Reducing Agent in Biological Systems

The primary mechanism of action for cystamine and its deuterated analogues begins with their reduction to the active thiol form, cysteamine. This reduction is typically facilitated by thiol-disulfide exchange reactions with endogenous reducing agents like glutathione. wikipedia.org Once formed, cysteamine acts as a potent reducing agent. Dithiols are generally more effective reducing agents than monothiols because the formation of a stable intramolecular disulfide bond can drive the reaction forward. nih.gov Cysteamine, a monothiol, participates in various redox reactions within the cell.

This reducing potential is fundamental to its role in treating nephropathic cystinosis, where cysteamine enters the lysosome and breaks the disulfide bond in the accumulated cystine. This reaction forms cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then exit the lysosome through specific transporters. cystinosis.orgacs.org

Influence on Intracellular Glutathione Levels

The interaction between cystamine/cysteamine and intracellular glutathione (GSH) levels is multifaceted and can be cell-type specific.

GSH Depletion: The conversion of cystamine to cysteamine is a process that can consume intracellular GSH. wikipedia.org Furthermore, cystamine and cysteamine have been shown to inhibit γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH synthesis, through a sulfhydryl-disulfide interchange reaction. sci-hub.se This inhibition can lead to a significant depletion of intracellular GSH levels in certain cell lines, which can trigger downstream cellular events like apoptosis. sci-hub.senih.gov

GSH Increase: Conversely, cystamine and its reduced form, cysteamine, are also reported to increase intracellular GSH levels. cystinosis.orgacs.orgcaymanchem.com This may occur because cysteamine can serve as a precursor for cysteine, a crucial and often rate-limiting substrate for GSH synthesis. mdpi.com Studies in various cell models, including cystinotic cells and in a rat model of inflammatory bowel disease, have demonstrated this GSH-boosting effect. cystinosis.orgcaymanchem.com

The following table summarizes the dual effects of cystamine on glutathione levels as observed in different research contexts.

| Effect on Glutathione (GSH) | Mechanism | Research Context/Cell Type |

| Depletion | Inhibition of γ-glutamylcysteine synthetase (GCS). sci-hub.se | Cystamine-sensitive cancer cell lines (e.g., DU145, HeLa). sci-hub.se |

| Depletion | Consumption of GSH during the reduction of cystamine to cysteamine. wikipedia.org | General intracellular environment. |

| Increase | Serves as a precursor for cysteine, supporting GSH synthesis. acs.orgmdpi.com | Cystinotic cells, neuronal tissue. cystinosis.orgsci-hub.se |

| Increase | Restores altered redox state. cystinosis.org | Rat model of inflammatory bowel disease. caymanchem.com |

Interactions with Reactive Oxygen Species

Cystamine and its derivatives exhibit a complex relationship with reactive oxygen species (ROS). They are known as pleiotropic compounds that can mitigate oxidative stress and possess potent antioxidant effects. acs.orgnih.gov

As antioxidants, they can scavenge free radicals. The reduced form, cysteamine, can prevent ascorbate-induced lipid peroxidation in mitochondria. nih.gov However, the interaction is not solely protective. In the presence of transition metal ions, cysteamine can readily oxidize and generate ROS. nih.gov This dual role allows it to modulate cellular redox states dynamically. Studies have also shown that cystamine and cysteamine can increase the sensitivity of bacteria like Pseudomonas aeruginosa to ROS and reactive nitrogen species, undermining their defense mechanisms. nih.govnih.gov

Macromolecular Interactions and Post-Translational Modifications

Formation of Mixed Disulfides with Cellular Proteins

A primary mode of interaction for cysteamine, the reduced form of cystamine, is through a process known as cysteaminylation. This involves the formation of mixed disulfides between the thiol group of cysteamine and the cysteine residues of cellular proteins. nih.gov This reversible post-translational modification can alter the structure and function of the target protein.

This mechanism is analogous to S-glutathionylation, where glutathione forms mixed disulfides with proteins, impacting a wide range of cellular processes. nih.gov The formation of these mixed disulfides is a key event in redox signaling and the regulation of protein function. researchgate.net

Impact on Protein Structure and Function

By forming mixed disulfides or through other interactions, cystamine and its analogues can significantly affect the structure and function of various proteins.

Enzyme Inhibition: Cystamine is known to be an inhibitor of tissue transglutaminase (TGM2). caymanchem.com It also demonstrates inhibitory effects on other enzymes, such as caspases, which are key mediators of apoptosis. caymanchem.com

Cytoskeletal Alterations: Cystamine has been shown to interfere with the formation of microtubules in bovine brain tissue. At high concentrations, it can induce abnormal polymerization of tubulin by covalently binding to it, thus acting as an anti-microtubule agent. wikipedia.org

DNA Interactions: Cystamine can bind reversibly to purified DNA, making the nucleic acid structure more stable. wikipedia.org This interaction is thought to play a role in its properties.

The table below details some of the known macromolecular targets and the functional consequences of their interaction with cystamine/cysteamine.

| Macromolecular Target | Type of Interaction | Functional Impact |

| Tissue Transglutaminase (TGM2) | Enzyme Inhibition | Neuroprotection, anti-inflammatory effects. caymanchem.com |

| Caspase-3 | Enzyme Inhibition | Inhibition of apoptosis. caymanchem.com |

| Tubulin | Covalent Binding | Interference with microtubule assembly. wikipedia.org |

| Cellular Proteins (Cysteine Residues) | Formation of Mixed Disulfides (Cysteaminylation) | Alteration of protein function, redox signaling. nih.gov |

| DNA | Reversible Binding | Stabilization of nucleic acid structure. wikipedia.org |

Cellular Pathway Regulation

The biochemical interactions of cystamine and its deuterated analogues translate into the regulation of complex cellular pathways, primarily through the modulation of redox-sensitive signaling cascades.

One significant pathway affected is AIF-mediated apoptosis. In certain cell types, cystamine-induced depletion of intracellular glutathione triggers the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, leading to caspase-independent cell death. sci-hub.senih.gov Supplementing with glutathione can prevent this AIF translocation and subsequent apoptosis. nih.gov

Furthermore, cystamine's ability to increase intracellular glutathione and inhibit caspases contributes to its anti-inflammatory and cytoprotective effects observed in various models. For instance, in a rat model of inflammatory bowel disease, cystamine was shown to reduce inflammation. caymanchem.com The modulation of protein function through cysteaminylation can also impact numerous signaling pathways, including those involved in cell growth, differentiation, and stress responses, such as the mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com

Effects on Apoptosis Pathways in Cellular Models

Cystamine and its deuterated derivatives have been observed to modulate programmed cell death, or apoptosis, through various mechanisms. Research indicates that these compounds can influence both intrinsic and extrinsic apoptotic pathways, which are fundamental processes for maintaining tissue homeostasis and eliminating damaged cells nih.gov. Apoptosis is broadly initiated through two main routes: the extrinsic pathway, which is triggered by external signals binding to cell surface death receptors, and the intrinsic pathway, which responds to internal cellular stress and involves the mitochondria nih.govthermofisher.comassaygenie.comresearchgate.net.

Studies focusing on cystamine have revealed its capacity to induce caspase-independent apoptosis. This process is mediated through the depletion of intracellular glutathione, which in turn triggers the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus sci-hub.senih.gov. In cellular models, treatment with cystamine has been shown to cause nuclear translocation of AIF in a cell-type-specific manner sci-hub.se. This pathway represents a significant mechanism of cystamine's cytotoxic effects that is independent of the typical caspase cascade sci-hub.senih.gov. The activation of executioner caspases, such as caspase-3, is a hallmark of classical apoptosis; however, cystamine can also inhibit caspase-3 activity, suggesting a complex and multifaceted role in regulating cell death pathways researchgate.net.

Recent research on deuterated cystamine derivatives, specifically d4-cystamine, has demonstrated their potential to mitigate apoptosis. In a murine model of fibrosing steatohepatitis, the administration of deuterated cystamine led to a significant reduction in apoptosis, as measured by a TUNEL assay acs.org. This anti-apoptotic effect is thought to contribute to its improved anti-inflammatory and anti-fibrotic activities acs.orgnih.gov. The substitution of hydrogen with deuterium (B1214612) in the cystamine molecule may enhance its therapeutic efficacy acs.orgnih.gov. While these findings are from an in vivo model, they suggest that at a cellular level, deuterated cystamine can effectively reduce the incidence of programmed cell death under conditions of oxidative stress and inflammation acs.org. The foundational mechanism is likely tied to the conversion of cystamine to its reduced form, cysteamine, a process that does not appear to be significantly altered by deuteration acs.org.

Table 1: Effects of Cystamine and its Deuterated Analogues on Apoptosis Markers

| Compound | Model System | Key Apoptosis-Related Finding | Reference |

|---|---|---|---|

| Cystamine | Various cell lines (DU145, HeLa, MCF7, A549) | Induces AIF nuclear translocation through glutathione depletion, leading to caspase-independent apoptosis. | sci-hub.senih.gov |

| Cystamine | In vitro recombinant active caspase-3 | Inhibits caspase-3 activity in a concentration-dependent manner. | researchgate.net |

| d4-Cystamine | Murine model of fibrosing steatohepatitis | Significantly reduces apoptosis as determined by TUNEL assay. | acs.org |

Modulation of DNA Synthesis in Cultured Cells

The regulation of DNA synthesis is a critical component of the cell cycle, ensuring that the genome is faithfully replicated once per cycle nih.govnih.govresearchgate.net. This process is tightly controlled, with cells progressing from the G1 phase (gap 1) to the S phase (synthesis) where DNA replication occurs mdpi.com. Studies on cystamine have indicated its ability to influence this fundamental cellular process.

In cultured Swiss 3T3 mouse fibroblasts, cystamine has been shown to augment the stimulation of DNA synthesis. When used in combination with peptide growth factors like insulin or epidermal growth factor, and microtubule-disrupting agents such as colchicine, cystamine markedly enhanced the uptake of [3H]-thymidine into DNA nih.gov. Flow cytofluorometric analysis confirmed that this combination of agents led to an increased rate of transition for cells moving from the G0/G1 phase into the S and G2 phases of the cell cycle nih.gov. The maximal augmentation of DNA synthesis by cystamine was observed at a concentration of 200 microM nih.gov.

The proposed mechanism for this effect is the potential formation of mixed disulfides between cystamine and thiol groups of proteins that are involved in regulating DNA replication nih.gov. This interaction suggests a direct role for cystamine in modulating the cellular machinery that controls the initiation and progression of DNA synthesis. While these studies provide insight into the action of the non-deuterated form of the compound, specific research on how Cystamine-d8 directly modulates DNA synthesis in cultured cells is not yet available. However, the principle of deuteration affecting the pharmacokinetic and metabolic profiles of drugs is well-established, which may influence its activity in cellular processes like DNA replication medchemexpress.com.

Table 2: Effect of Cystamine on DNA Synthesis in Swiss 3T3 Mouse Fibroblasts

| Treatment Condition | Effect on DNA Synthesis | Proposed Mechanism | Reference |

|---|---|---|---|

| Cystamine (200 µM) + Insulin + Colchicine | Marked enhancement of [3H]-thymidine uptake into DNA. | Formation of mixed disulfides with proteins regulating DNA replication. | nih.gov |

| Cystamine + Epidermal Growth Factor | Amplification of DNA synthesis. | Not specified, likely similar to above. | nih.gov |

| Cystamine + Vasopressin | Amplification of DNA synthesis. | Not specified, likely similar to above. | nih.gov |

Influence on Cellular Signaling Cascades

Cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, are crucial for translating extracellular stimuli into cellular responses, including inflammation, proliferation, and survival researchgate.netnih.gov. The NF-κB pathway is a key mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes nih.gov. The MAPK pathways are involved in responding to a variety of environmental stresses and regulating processes like apoptosis and immune function nih.gov.

While direct studies on the effect of Cystamine-d8 on these specific signaling pathways are limited, the observed anti-inflammatory effects of deuterated cystamine derivatives strongly suggest an interaction with these cascades acs.orgnih.gov. In a mouse model of fibrosing steatohepatitis, d4-cystamine was shown to have improved anti-inflammatory activities compared to its non-deuterated counterpart acs.orgnih.gov. This reduction in inflammation implies a modulation of pro-inflammatory signaling pathways. It is plausible that deuterated cystamine could inhibit the activation of NF-κB, a central regulator of inflammation nih.gov. Natural compounds like curcumin and resveratrol have been shown to inhibit NF-κB signaling by preventing the activation of the IκB kinase (IKK) complex, which is a key step in the activation of NF-κB mdpi.com.

Furthermore, the MAPK signaling pathways, including p38 and JNK, are activated in response to cellular stress and regulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β nih.gov. Given that deuterated cystamine reduces oxidative stress, it may indirectly suppress the activation of these stress-responsive MAPK pathways acs.org. Some inhibitors have been shown to cause apoptosis through the activation of the MAP kinase pathway, highlighting the complex role of this signaling cascade in cell fate mdpi.com. The enhanced efficacy of deuterated cystamine in reducing inflammation suggests that it may more effectively attenuate the signaling through these pro-inflammatory cascades, although the precise molecular targets within these pathways remain to be elucidated for the deuterated compound.

Ligand Binding and Chelation Properties

Chelation of Metal Ions (e.g., Copper)

The ability of a molecule to bind to metal ions, a process known as chelation, can have significant biological consequences. Copper, an essential trace element, plays a critical role as a cofactor in a wide range of biological processes. However, dysregulation of copper homeostasis is implicated in various pathological conditions.

Cystamine, as a derivative of the amino acid cysteine, possesses the chemical properties conducive to metal ion chelation. The thiol group in cysteine is known to have a high affinity for copper ions. Studies have been conducted to determine the formation constants of copper(I) complexes with cysteine, indicating a stable interaction rsc.orgmurdoch.edu.au. The stoichiometry and stability constants for copper (II) chelates with related amine-containing ligands have also been well-characterized scirp.org. Research into binary complexes of Cu(II) with cysteine has further established the stability of these metal-ligand interactions, supporting the potential for cysteine and its derivatives to act as copper chelators in biological systems ajchem-b.com.

Table 3: Stability Constants of Copper Complexes with Cysteine

| Metal Ion | Ligand | Log K1H (pKa) | Log K2H (pKa) | Log K (M:L, 1:1) | Reference |

|---|---|---|---|---|---|

| Cu(II) | Cysteine | 8.4 (thiol group) | 10.7 (NH2-group) | 33.2 | ajchem-b.com |

| Cu(I) | Cysteine | - | - | Formation constants measured, indicating stable complexes | rsc.orgmurdoch.edu.au |

Interaction with Peptide Hormone Secretion

Peptide hormones are crucial signaling molecules that regulate a vast array of physiological processes, from metabolism to growth nih.gov. The secretion of these hormones is a tightly controlled process. There is evidence to suggest that aminothiol compounds related to cystamine can interfere with this process.

Specifically, cysteamine, the reduced form of cystamine, has been identified as an agent that inhibits the secretion of the peptide hormone somatostatin mdpi.com. Somatostatin itself is a key regulator of the endocrine system, inhibiting the release of other hormones such as growth hormone, insulin, and glucagon mdpi.com. Studies have shown that administration of cysteamine can deplete pancreatic somatostatin levels and block its stimulated release, without affecting the content or release of insulin and glucagon under the tested conditions. This suggests a specific interaction with the somatostatin secretion pathway.

Given that cystamine is readily converted to cysteamine under physiological conditions, it is plausible that cystamine and its deuterated analogues would exert similar effects on somatostatin secretion acs.org. The deuteration in Cystamine-d8 is not expected to alter its conversion to the active cysteamine form significantly, as has been demonstrated in in vitro cystine depletion studies acs.org. Therefore, Cystamine-d8 may also function as an inhibitor of somatostatin secretion. This interaction could have downstream effects on the secretion of other peptide hormones that are regulated by somatostatin.

Pharmacological Investigations in Non Human Research Models

Murine Models of Neurological Disorders

Cystamine (B1669676) and its reduced form, cysteamine (B1669678), have been identified as potential therapeutic agents in several animal models of neurodegenerative diseases, including Huntington's disease (HD) and Parkinson's disease (PD). nih.govbmbreports.org Their ability to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.

Cystamine has demonstrated significant neuroprotective effects across various transgenic mouse models of Huntington's disease, although behavioral outcomes can differ between models.

In the R6/2 mouse model , which exhibits a rapid and aggressive disease progression, cystamine treatment has been shown to extend lifespan and improve some behavioral and neuropathological characteristics. nih.gov Specifically, administration of cystamine delayed the onset of motor dysfunction. nih.gov

In the YAC128 mouse model , which displays a slower disease progression more akin to the human condition, cystamine treatment prevented striatal neuronal loss and ameliorated striatal volume loss and neuronal atrophy when administered to symptomatic mice. nih.govnih.gov However, in this model, the treatment did not prevent motor deficits or the downregulation of key striatal proteins like DARPP-32. nih.govnih.gov Studies also revealed that YAC128 mice have increased transglutaminase activity in the forebrain, which is reduced by cystamine treatment. nih.govnih.gov Interestingly, despite these neuroprotective effects, cystamine and its metabolite cysteamine were not detectable in the brain or plasma of treated YAC128 mice, suggesting that other downstream metabolites, such as increased brain cysteine, may be responsible for the therapeutic benefits. nih.gov

In R6/1 mice , the related compound cysteamine was found to be neuroprotective, an effect dependent on its ability to increase levels of Brain-Derived Neurotrophic Factor (BDNF). nih.gov

The following table summarizes the key findings in these Huntington's disease mouse models.

Table 1: Effects of Cystamine in Murine Models of Huntington's Disease

| Mouse Model | Key Behavioral Findings | Key Neuropathological Findings | Reference(s) |

|---|---|---|---|

| R6/2 | Delayed onset of motor dysfunction, extended lifespan. | General improvement in neuropathological features. | nih.govnih.gov |

| YAC128 | No improvement in motor dysfunction (rotarod performance, open field activity). | Prevented striatal neuronal loss, ameliorated striatal volume loss and neuronal atrophy, reduced forebrain transglutaminase activity. | nih.govnih.gov |

| R6/1 | (Cysteamine studied) Neuroprotective effects observed. | (Cysteamine studied) Effects are dependent on increased BDNF levels. | nih.gov |

A primary proposed mechanism for cystamine's neuroprotective action is the inhibition of transglutaminase 2 (TGM2 or tTG). nih.govbmbreports.org TGM2 is a calcium-dependent enzyme that catalyzes the formation of protein cross-links. bmbreports.org Its activity and expression are elevated in several neurodegenerative diseases, including HD, PD, and Alzheimer's disease, where it is thought to contribute to the formation of toxic, insoluble protein aggregates. nih.govbmbreports.orgmdpi.com Cystamine is thought to inhibit TGM2 by promoting the formation of an internal, inactivating disulfide bond on the enzyme. mdpi.com By inhibiting TGM2, cystamine may reduce the aggregation of disease-specific proteins such as mutant huntingtin. bmbreports.orgmdpi.com

However, the role of TGM2 inhibition as the sole mechanism of action has been questioned. A pivotal study in R6/2 HD mice demonstrated that cystamine's therapeutic effects—delaying motor dysfunction and extending lifespan—were of a similar magnitude in mice that genetically lacked TGM2 compared to those with normal TGM2 levels. nih.gov This finding strongly suggests that the neuroprotective benefits of cystamine in this HD model involve mechanisms beyond TGM2 inhibition. nih.gov

Research has uncovered multiple neuroprotective pathways activated by cystamine, indicating a multifaceted mechanism of action.

BDNF Upregulation: A significant mechanism is the enhancement of brain-derived neurotrophic factor (BDNF) levels. nih.gov Cystamine treatment has been shown to increase BDNF levels in the brains of HD mice. nih.gov This neurotrophin is crucial for neuronal survival, and its upregulation by cystamine is linked to the stimulation of the secretory pathway. nih.gov

Nrf2 Pathway Activation: Cystamine is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.govmdpi.com Studies have shown that cystamine activates the Nrf2/Antioxidant Response Element (ARE) pathway in astrocytes and that its neuroprotective effects against certain toxins are dependent on Nrf2. nih.gov

Other Mechanisms: Additional neuroprotective actions have been reported, including antioxidant effects through increased levels of cysteine and glutathione (B108866), inhibition of caspase-3, and modulation of mitochondrial function. nih.gov

The following table summarizes the proposed neuroprotective mechanisms of cystamine.

Table 2: Proposed Neuroprotective Mechanisms of Cystamine

| Mechanism | Key Findings | Reference(s) |

|---|---|---|

| TGM2 Inhibition | Inhibits the cross-linking activity of transglutaminase 2, potentially reducing protein aggregation. However, its therapeutic effect in HD mice persists even in the absence of TGM2. | bmbreports.orgnih.govmdpi.com |

| BDNF Upregulation | Increases brain levels of BDNF, a key factor for neuronal survival and plasticity. | nih.govmdpi.com |

| Nrf2 Pathway Activation | Activates the Nrf2-ARE antioxidant pathway, primarily in astrocytes, conferring neuroprotection against oxidative stress. | nih.govresearchgate.net |

| Antioxidant Effects | Increases intracellular levels of the antioxidant cysteine. | nih.gov |

| Caspase Inhibition | Can inhibit the activity of caspase-3, a key enzyme in apoptosis. |

Animal Models of Metabolic and Inflammatory Conditions

Cystamine has shown therapeutic potential in animal models of liver disease. In a rat model of liver fibrosis induced by carbon tetrachloride (CCl4), cystamine treatment protected hepatic function and significantly ameliorated fibrosis. This effect was associated with the inhibition of hepatic stellate cell activation and reduced synthesis of the extracellular matrix.

A recent study directly investigated the efficacy of cystamine and its deuterated derivatives, including a tetradeuterated form (d4-cystamine), in a choline-deficient, L-amino acid-defined, high-fat-diet (CDAA-HFD) mouse model of metabolic dysfunction-associated steatohepatitis (MASH). nih.gov This model is known to rapidly progress to liver fibrosis. nih.gov The results indicated that while cystamine itself was effective, the deuterated derivatives showed improved anti-inflammatory and anti-fibrotic activities. nih.gov The efficacy appeared to increase with the degree of deuteration, with d4-cystamine being the most effective at reducing liver fibrosis, inflammation, and oxidative stress. nih.gov

Table 3: Efficacy of Cystamine and Deuterated Derivatives in a Mouse Model of Fibrosing Steatohepatitis (MASH)

| Treatment Group | Key Findings | Reference(s) |

|---|---|---|

| Cystamine | Reduced liver fibrosis, inflammation, and oxidative stress compared to control. | nih.gov |

| Deuterated Cystamine Derivatives (e.g., d4-cystamine) | Showed significantly greater reduction in liver fibrosis, inflammation, and oxidative stress compared to non-deuterated cystamine. | nih.gov |

The effect of cystamine has been investigated in a murine model of diet-induced vascular stiffness. In female mice fed a Western diet (high in fat, sugar, and salt), which is known to accelerate arterial stiffening, cystamine administration demonstrated significant benefits. nih.govnih.govphysiology.org

The primary finding was that cystamine treatment reduced arterial stiffness, as measured by a decrease in aortic pulse wave velocity, the gold-standard in vivo assessment. nih.govphysiology.org This improvement in vascular mechanics was observed in large and small arteries and occurred without any associated changes in blood pressure. nih.govnih.gov The mechanism is believed to be the inhibition of TG2, which led to a reduction in vascular wall collagen and F-actin content, two major structural components that contribute to the stiffness of the vessel wall. nih.govnih.govphysiology.org

Table 4: Effects of Cystamine on Vascular Stiffness in Western Diet-Fed Female Mice

| Parameter | Effect of Western Diet (WD) | Effect of Cystamine Treatment (WD+C) | Reference(s) |

|---|---|---|---|

| Aortic Pulse Wave Velocity | Increased | Reduced (to levels similar to control diet) | nih.govphysiology.org |

| Femoral & Mesenteric Artery Stiffness | Increased | Reduced | nih.govphysiology.org |

| Vascular Wall Collagen Content | Increased | Reduced | nih.gov |

| Vascular Wall F-Actin Content | Increased | Reduced | nih.gov |

| Blood Pressure | No significant change | No significant change | nih.govresearchgate.net |

List of Chemical Compounds

Immunomodulatory Effects in Animal Studies

While direct studies on the immunomodulatory properties of Cystamine-d8 are not extensively detailed in available literature, the effects of its non-deuterated counterpart, cysteamine, have been investigated in animal models, providing insight into its potential mechanisms. Cysteamine, the reduced form of cystamine, has demonstrated dose-dependent bidirectional effects on the immune system in mice. nih.gov

At lower doses (12.5 mg/kg), cysteamine was found to significantly increase the proliferation of lymphocytes in response to mitogens like concanavalin (B7782731) A (Con A) and lipopolysaccharide. nih.gov This immunostimulatory effect was correlated with a significant elevation in serum prolactin levels. nih.gov Conversely, higher doses of cysteamine (300 and 400 mg/kg) resulted in a significant suppression of these proliferative responses, an effect accompanied by marked atrophy of the thymus and reduced serum levels of both prolactin and corticosterone. nih.gov These findings suggest that the immunomodulatory actions of the cystamine/cysteamine axis are complex and linked to the neuroendocrine status of the animal. nih.gov

Further research using in vitro models with human peripheral blood mononuclear cells (PBMCs) has shown that cysteamine can reduce Mycobacterium tuberculosis (Mtb)-specific immune responses. nih.gov High concentrations of cysteamine were found to decrease the percentage of T-helper 1 (Th1) and cytotoxic T-lymphocyte (Tc1) cells, which are crucial for the immune response against the pathogen. nih.gov

| Dose | Effect on Lymphocyte Proliferation | Effect on Thymus | Effect on Serum Prolactin | Effect on Serum Corticosterone |

|---|---|---|---|---|

| Low (12.5 mg/kg) | Significant Elevation | Not specified | Significant Elevation | Not specified |

| High (300-400 mg/kg) | Significant Reduction | Marked Atrophy | Significant Reduction | Significant Reduction |

Data synthesized from studies on cysteamine, the non-deuterated form. nih.gov

In Vivo Studies on Biological Activity (excluding human trials)

In vivo animal studies have highlighted the significant biological activities of deuterated cystamine derivatives, particularly their effects on organ systems like the liver. In a mouse model of rapidly progressing liver fibrosis induced by a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD), isotopically reinforced cystamine derivatives demonstrated protective effects. nih.gov Daily oral administration of these compounds led to a significant reduction in liver fibrosis and inflammation. nih.gov

The study specifically noted improvements in liver-to-body weight ratios and levels of alanine (B10760859) aminotransferase (ALT), a key marker of liver damage. acs.org These findings indicate a direct impact on maintaining tissue homeostasis within the liver under pathological stress. nih.govacs.org While beneficial effects on the liver are noted, high doses of the non-deuterated form, cysteamine, have been shown in some animal models to induce apoptosis of the duodenal epithelium, an effect linked to glutathione depletion. nih.gov

The biological response to deuterated cystamine in animal models is characterized by potent antioxidant, anti-inflammatory, and anti-fibrotic activities. nih.gov In a murine model of fibrosing steatohepatitis, the administration of deuterated cystamine derivatives resulted in a significant reduction of oxidative stress, which is a key player in the progression of metabolic dysfunction-associated steatohepatitis (MASH). nih.gov

The response profile also involves the modulation of key inflammatory and fibrotic pathways. The reduction in liver inflammation and fibrosis suggests that deuterated cystamine can interfere with the pathological cascades that lead to severe liver disease. nih.govacs.org The efficacy of the treatment appeared to increase with the level of deuteration, indicating a more robust biological response from the more heavily deuterated forms of the compound. nih.gov

Comparative Studies: Deuterated Versus Non-Deuterated Forms in Animal Models

Comparative studies in animal models have been crucial in elucidating the potential advantages of deuterated cystamine over its non-deuterated counterpart. The substitution of hydrogen with deuterium (B1214612) can improve the pharmacokinetic profile of a drug, potentially leading to enhanced efficacy. researchgate.net

A key study evaluated the efficacy of non-deuterated cystamine, a dideuterated (d2) derivative, and a tetradeuterated (d4) derivative in a mouse model of MASH. acs.org The results clearly demonstrated that the deuterated forms were more effective than the non-deuterated compound in mitigating liver pathology. acs.org The tetradeuterated compound, d4-cystamine, was identified as the most effective, showing a significant reduction in liver-to-body weight ratio and ALT levels, whereas the non-deuterated form showed no significant reduction in these parameters. acs.org The efficacy of the compounds was observed to increase with the deuteration state. nih.gov This suggests that the structural modification through deuteration enhances the therapeutic activity of cystamine in this disease model. nih.govacs.org

| Compound | Effect on Liver/Body Weight Ratio Reduction | Effect on ALT Level Reduction | Overall Efficacy |

|---|---|---|---|

| Non-deuterated Cystamine | Not significant | Not significant | Least Effective |

| Dideuterated (d2) Cystamine | Significant | Not specified | More Effective |

| Tetradeuterated (d4) Cystamine | Significant | Significant | Most Effective |

Metabolic Fate and Pharmacokinetic Research with Cystamine D8 Dihydrochloride Non Clinical Focus

Absorption and Distribution Studies in Animal Models

Animal models are crucial for elucidating the pharmacokinetic profile of cystamine-d8 dihydrochloride (B599025). These studies help to understand how the compound and its metabolites are handled by a living system, from initial absorption to distribution throughout the body's tissues.

Tissue Distribution Profiling Using Isotopic Tracers

The use of stable isotope-labeled compounds like cystamine-d8 dihydrochloride is a powerful technique for tissue distribution studies. medchemexpress.com Following administration in animal models, the deuterated compound and its metabolites can be accurately measured in various tissues, providing a detailed picture of its distribution.

Upon administration, cystamine (B1669676) is rapidly reduced to its active form, cysteamine (B1669678). nih.govnih.gov This conversion happens quickly in the blood serum, as well as in organs like the liver and kidneys. nih.gov While cystamine itself is less stable, the resulting cysteamine is readily absorbed from the blood and distributed into various tissues. nih.gov Studies in rats have shown that after administration, cysteamine levels return to baseline in the liver, kidney, and muscle within 2 to 3 hours, indicating rapid clearance from these tissues. cystinosisresearch.org

Prior to being taken up by cells, cysteamine can interact with extracellular cystine to form a mixed disulfide, cysteamine-cysteine. nih.gov This complex is then transported into cells via amino acid transporters and is subsequently reduced to cysteamine and cysteine. nih.gov

Blood-Brain Barrier Penetration in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential effects on the central nervous system. Research indicates that cystamine itself does not readily cross the blood-brain barrier. cystinosis.org However, its reduced form, cysteamine, is capable of penetrating the BBB. cystinosis.orgnih.gov

Studies in mice have demonstrated that following the administration of cystamine, significant increases in cysteamine levels can be detected in the brain. nih.gov An in situ cerebral perfusion technique in mice determined the brain transport coefficient of cysteamine to be 0.15 ± 0.02 μL/g/s. nih.gov This transport was enhanced when co-perfused with cysteine, increasing the coefficient to 0.34 ± 0.07 μL/g/s. nih.gov These findings suggest that cysteamine is the neuroactive metabolite of cystamine and that its transport into the brain is an important aspect of its biological activity. nih.gov

Biotransformation and Enzymatic Degradation Pathways

The metabolic journey of cystamine-d8 dihydrochloride is primarily characterized by its conversion to cysteamine and the subsequent enzymatic processes that break down this active metabolite.

Reduction of Disulfide Bond to Cysteamine

The initial and most critical step in the biotransformation of cystamine is the reduction of its disulfide bond to form two molecules of cysteamine. nih.govnih.gov This is a rapid process that occurs in vivo. nih.gov The reduction is facilitated by thiol-disulfide interchange reactions, where cystamine interacts with other thiols present in the body, such as glutathione (B108866). researchgate.net Intact cells, with their high levels of free glutathione, readily catalyze this reduction. cystinosis.org This immediate conversion means that the biological effects observed after cystamine administration are likely attributable to the actions of cysteamine. cystinosis.org

Characterization of Downstream Metabolites

Once formed, cysteamine undergoes further metabolism. The primary metabolic pathway involves its oxidation to hypotaurine (B1206854), which is then further oxidized to taurine (B1682933). cystinosis.orgresearchgate.net Taurine is ultimately excreted in urine or as bile salts in feces. cystinosis.org

A minor metabolic pathway also exists, where less than 3% of ingested cysteamine is converted to S-methylcysteamine by a methyltransferase enzyme. researchgate.net This metabolite can then be further processed by cytochrome P450 enzymes into methanethiol (B179389) and acetamide. researchgate.netnih.gov Methanethiol can be rapidly converted to dimethylsulfide by another methyltransferase. researchgate.net

Another potential metabolite is N-(γ-glutamyl)cysteamine, which may be formed when cysteamine acts as a competitive inhibitor of transglutaminase enzymes. nih.govnih.gov

Role of Specific Enzymes in Metabolism

Several key enzymes are involved in the metabolism of cystamine and its downstream products.

Glutathione Reductase: This enzyme is crucial for maintaining a high intracellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). nih.govsigmaaldrich.com By ensuring a ready supply of GSH, glutathione reductase indirectly facilitates the initial reduction of cystamine to cysteamine through thiol-disulfide exchange. nih.govnih.gov

Pantetheinase: This enzyme is involved in the endogenous production of cysteamine from the degradation of coenzyme A, where it hydrolyzes pantetheine (B1680023) to yield cysteamine and pantothenic acid. cystinosis.orgresearchgate.net

Cysteamine Dioxygenase: This enzyme catalyzes the oxidation of cysteamine to hypotaurine, a key step in its major metabolic pathway. cystinosis.orgresearchgate.net

Hypotaurine Dehydrogenase: Following the action of cysteamine dioxygenase, this enzyme is responsible for the oxidation of hypotaurine to taurine. researchgate.net

Thiol-methyltransferase and Cytochrome P450: These enzymes are involved in the minor metabolic pathway of cysteamine, leading to the formation of S-methylcysteamine and its subsequent breakdown products. researchgate.netnih.gov

Transglutaminases: While not directly degrading cysteamine, these enzymes can be inhibited by it, potentially leading to the formation of N-(γ-glutamyl)cysteamine. nih.govnih.gov

Excretion Pathways and Clearance Mechanisms in Animal Models

The excretion and clearance of cystamine, the non-deuterated parent compound of Cystamine-d8, have been characterized in various animal models, providing a foundational understanding of its metabolic fate. In the body, cystamine is readily reduced to its active form, cysteamine. wikipedia.org

Studies in mice have shown that following oral administration, radiolabeled cysteamine is excreted in the urine as a combination of the unchanged parent compound, and its metabolites, taurine and sulfate. researchgate.net Smaller quantities of cystamine have also been detected in the urine. researchgate.net Research indicates that the bulk of cysteamine is ultimately excreted as sulfate. The metabolism of cysteamine to taurine is a significant pathway, involving several enzymatic steps. wikipedia.orgnih.gov Cysteamine is first oxidized to hypotaurine by dioxygenase, and hypotaurine is then further oxidized to taurine by hypotaurine dehydrogenase. wikipedia.org Another minor metabolic route involves the conversion of a small fraction of cysteamine (less than 3%) to S-methylcysteamine by a methyltransferase, which is then metabolized by cytochrome P450 to methanethiol and acetamide. researchgate.net

The clearance of cystamine from the body is rapid. In rats, intravenously administered cysteamine is cleared from the plasma within two hours. asm.org This rapid clearance is attributed to both metabolism and excretion. The liver plays a crucial role in the first-pass metabolism of cysteamine. asm.org

The primary routes of cystamine metabolism and excretion are summarized below:

Urinary Excretion: The main route of elimination, comprising the parent compound and its metabolites.

Metabolites: Key metabolites include taurine and inorganic sulfate.

Rapid Clearance: Characterized by a short plasma half-life in animal models.

Hepatic Metabolism: Significant first-pass metabolism in the liver contributes to its clearance.

Influence of Deuteration on Metabolic Stability and Elimination Kinetics